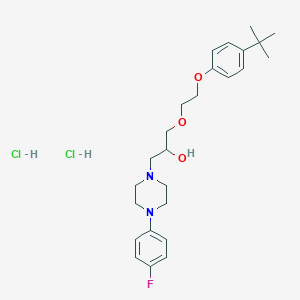

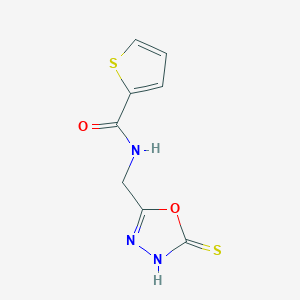

![molecular formula C13H20N4O3S B2563118 N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034507-75-8](/img/structure/B2563118.png)

N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

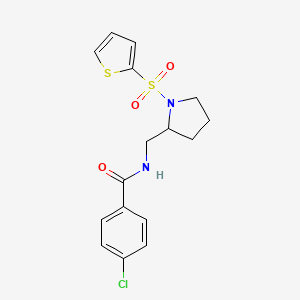

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a bicyclic compound containing a pyrazole ring fused with a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with additional functional groups attached to it. These include a cyclopropyl group, a carboxamide group, and a methanesulfonamide group .Chemical Reactions Analysis

The chemical reactions of similar pyrazolo[1,5-a]pyrazine derivatives have been studied. For instance, they can undergo reactions like hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition

A study by Penning et al. (1997) focused on the synthesis of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds, to inhibit cyclooxygenase-2 (COX-2). This research is significant in understanding the molecular interactions and efficacy of similar compounds in inhibiting COX-2, which is crucial for developing anti-inflammatory and analgesic drugs.

Antibacterial Properties

Azab, Youssef, and El-Bordany (2013) conducted research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, with a focus on their use as antibacterial agents [Azab et al. (2013)]. These findings are valuable for developing new antimicrobial therapies, particularly in the context of rising antibiotic resistance.

Carbonic Anhydrase Inhibition

Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes [Kucukoglu et al. (2016)]. This research is pertinent for therapeutic applications in conditions where carbonic anhydrase activity is a factor, such as glaucoma or metabolic acidosis.

Complex Fused Bicyclopyrazolidines

Lebold and Kerr (2009) explored the synthesis of complex fused bicyclopyrazolidines, which are structurally similar to the compound [Lebold and Kerr (2009)]. This research aids in understanding the chemical behavior and potential applications of these fused bicyclic structures in pharmaceuticals.

Enantioselective Synthesis

Davies et al. (1996) focused on the enantioselective synthesis of functionalized cyclopropanes using similar compounds [Davies et al. (1996)]. Such studies are crucial for developing asymmetric synthesis methods in drug development, allowing for more targeted and effective pharmaceuticals.

5-HT7 Receptor Selectivity

Canale et al. (2016) examined the selectivity of N-alkylated arylsulfonamides for the 5-HT7 receptor, which is relevant for the development of CNS disorder treatments [Canale et al. (2016)]. Understanding receptor selectivity is crucial for designing drugs with fewer side effects and more effective therapeutic profiles.

Antimicrobial and Free-Radical Scavenging Activity

Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives to evaluate their antimicrobial and antioxidant activities [Hamada and Abdo (2015)]. This research contributes to the development of compounds with dual therapeutic functions, potentially offering both antimicrobial and antioxidant benefits.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .

Mode of Action

This compound acts as a type II HBV Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid and modulates its assembly, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HBV life cycle by disrupting the assembly of the HBV capsid . This disruption prevents the formation of new virus particles, thereby inhibiting the spread of the virus within the host .

Pharmacokinetics

The compound this compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and it is effective in inhibiting HBV replication .

Result of Action

The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral load within the host, thereby alleviating the symptoms of HBV infection .

Eigenschaften

IUPAC Name |

N-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-5-6-17-11(8-16)7-12(14-17)10-3-4-10/h7,10H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYAOUAQNKXFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCN2C(=CC(=N2)C3CC3)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

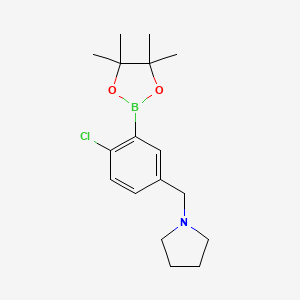

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)

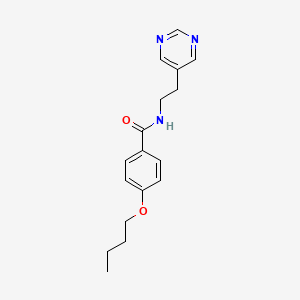

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)

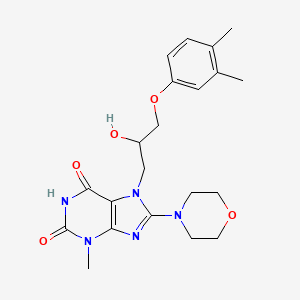

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)